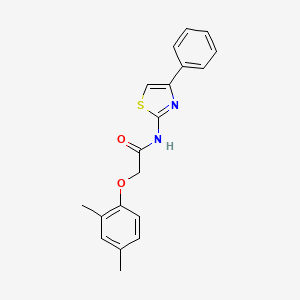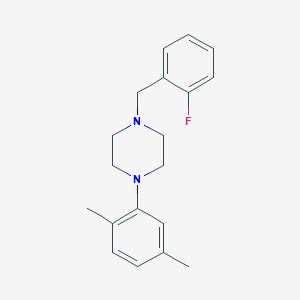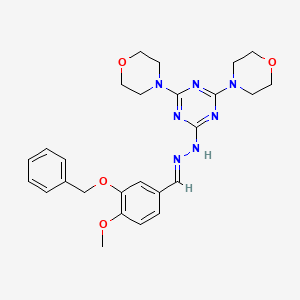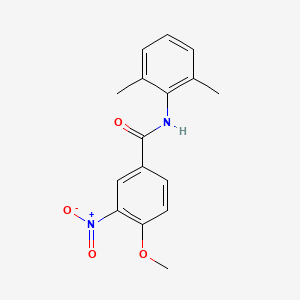![molecular formula C16H15ClN2OS B5871301 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5871301.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMPT is a thioamide derivative of N-phenylacetamide and is synthesized through a multistep process involving the reaction of 3-chloro-2-methylaniline with carbon disulfide, followed by the reaction with phenylacetyl chloride.
作用機序
The mechanism of action of CMPT is not fully understood, but studies have suggested that the compound exerts its effects by inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways. CMPT has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. The compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
CMPT has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, CMPT has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. The compound has also demonstrated antimicrobial activity by inhibiting bacterial growth and biofilm formation.
実験室実験の利点と制限
One advantage of using CMPT in lab experiments is its potential as a novel therapeutic agent for various diseases. The compound has demonstrated cytotoxic effects on cancer cells, anti-inflammatory activity, and antimicrobial activity, making it a promising candidate for further research. However, the synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors. Additionally, the compound's mechanism of action is not fully understood, and further studies are needed to elucidate its effects fully.
将来の方向性
There are several future directions for CMPT research. One area of interest is the development of novel CMPT derivatives with improved efficacy and reduced toxicity. Additionally, researchers could investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Further studies are also needed to elucidate the compound's mechanism of action fully and its effects on various signaling pathways. Finally, researchers could investigate the potential of CMPT as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, CMPT is a thioamide derivative of N-phenylacetamide that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has demonstrated cytotoxic effects on cancer cells, anti-inflammatory activity, and antimicrobial activity, making it a promising candidate for further research. The synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors. Further studies are needed to elucidate the compound's mechanism of action fully and its effects on various signaling pathways.
合成法
The synthesis of CMPT involves a multistep process that starts with the reaction of 3-chloro-2-methylaniline with carbon disulfide to form 3-chloro-2-methylphenyl isothiocyanate. This intermediate is then reacted with phenylacetyl chloride to form CMPT. The synthesis method of CMPT is complex, and the yield of the final product is dependent on various factors, including reaction conditions, reactant ratios, and purification methods.
科学的研究の応用
CMPT has been the subject of numerous scientific studies due to its potential applications in the field of medicine. Researchers have investigated the compound's potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Studies have shown that CMPT has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CMPT has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-13(17)8-5-9-14(11)18-16(21)19-15(20)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBFYGULQNRWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5871234.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5871242.png)

![3-bromo-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5871253.png)
![[3-(2-nitrovinyl)-1H-indol-1-yl]acetic acid](/img/structure/B5871255.png)
![N-(2-{[2-(cyclohexylmethylene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5871258.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)


